7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and naphthyl derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzoxazine ring through cyclization of appropriate precursors.
Halogenation: Introduction of chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such complex compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Protein Binding: Investigation of its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Industry
Polymer Synthesis: Use in the synthesis of specialty polymers.
Dye Manufacturing:
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar in structure but may differ in the position of chlorine atoms or other substituents.
Pyrazolobenzoxazines: A broader class of compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure may confer unique properties that are not observed in other related compounds.
Biological Activity
7,9-Dichloro-5-(2-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups, including dichloro and chlorophenyl substituents. Its molecular formula is C26H17Cl3N2O, with a molecular weight of approximately 479.8 g/mol .
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key methods include:
- Cyclization : Formation of the pyrazolo-benzoxazine core.
- Chlorination : Introduction of chlorine substituents.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Common reagents used in these processes include chlorinating agents and solvents like dichloromethane or toluene, under controlled conditions to ensure high yield and purity .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown moderate to significant antibacterial and antifungal activities in vitro against several pathogens .
- Cholinesterase Inhibition : Similar compounds have been explored for their ability to inhibit cholinesterase enzymes, which could have implications in treating neurodegenerative diseases .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Potential pathways include:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways.
- DNA Interaction : Some studies suggest possible binding to DNA, affecting replication and transcription processes.
- Membrane Interaction : Alteration of cellular membrane properties leading to changes in permeability and cellular signaling .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique biological profiles of similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Contains nitrophenyl instead of chlorophenyl | Potential anti-cancer activity |
7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | Similar dibromo structure with naphthyl group | Investigated for similar biological effects |
7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Variation with methoxy group | Explored for anti-inflammatory properties |
The distinct substitution pattern of this compound may confer unique properties that enhance its potential applications in pharmaceuticals compared to other related compounds .
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A recent study demonstrated that this compound significantly reduced the viability of various cancer cell lines through apoptotic pathways.
- Antimicrobial Study : In vitro tests showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cholinesterase Inhibition : Related compounds were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes; findings suggest potential neuroprotective effects .
Properties
CAS No. |
303107-15-5 |
---|---|
Molecular Formula |
C26H17Cl3N2O |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
7,9-dichloro-5-(2-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl3N2O/c27-18-12-20-24-14-23(17-10-9-15-5-1-2-6-16(15)11-17)30-31(24)26(32-25(20)22(29)13-18)19-7-3-4-8-21(19)28/h1-13,24,26H,14H2 |
InChI Key |
JGZPYRLBLPKDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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